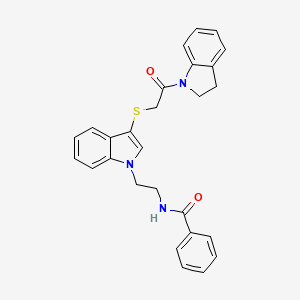

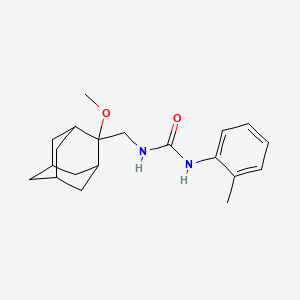

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indolin-2-one derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves the incorporation of various moieties . For example, one study synthesized three series of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Chemical Reactions Analysis

Indolin-2-one derivatives can exhibit various chemical reactions, depending on the groups attached to the indolin-2-one core. They have been studied for their antioxidant properties and their ability to inhibit AChE .Scientific Research Applications

Melanoma Cytotoxicity

Benzamide derivatives, including compounds structurally related to the specified chemical, have been explored for their melanoma cytotoxicity. These derivatives are synthesized and tested for targeted drug delivery in melanoma cells, showing enhanced efficacy compared to traditional cytostatics. The high uptake by melanoma cells and increased toxicity against these cells suggest their potential for selective, benzamide-mediated in vivo delivery of cytostatics in melanoma therapy (Wolf et al., 2004).

Anticancer Activity

Novel benzamide derivatives have shown significant antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. This research suggests that these compounds, through design, synthesis, and QSAR analysis, offer promising candidates for anticancer therapy, with some derivatives outperforming standard drugs (Alafeefy et al., 2015).

Synthesis of N-Thioacyl 1,3-amino Alcohols

The synthesis of N-thioacyl 1,3-amino alcohols via the ring-opening of oxiranes with thioamide dianions has been reported, showcasing a method for creating stereochemically defined compounds. These intermediates have applications in producing 5,6-dihydro-4H-1,3-oxazines and N-alkyl 1,3-amino alcohols, demonstrating their utility in complex organic synthesis processes (Murai et al., 2005).

Anticonvulsant and CNS Activity

Isatin coupled with thiazolidin-4-one derivatives, structurally similar to the chemical , have been synthesized and evaluated for their anticonvulsant and central nervous system (CNS) depressant activities. These studies highlight the potential therapeutic applications of such compounds in treating neurological disorders (Nikalje et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2S/c31-26(30-16-14-20-8-4-6-12-23(20)30)19-33-25-18-29(24-13-7-5-11-22(24)25)17-15-28-27(32)21-9-2-1-3-10-21/h1-13,18H,14-17,19H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCZKEYPHBDQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)